8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the family of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with an iodine atom attached to the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-iodopyridazine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridazines, which can have different biological and chemical properties .
Scientific Research Applications
8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes and receptors involved in diseases like cancer and inflammation
Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications
Mechanism of Action
The mechanism of action of 8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of bromodomain-containing proteins, which play a role in regulating gene expression. The compound binds to the active site of these proteins, preventing their interaction with acetylated lysine residues on histones, thereby modulating gene transcription .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Another triazole-fused heterocycle with similar biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological properties.
[1,2,4]Triazolo[4,3-c]quinazoline: Studied for its potential as an anticancer agent.
Uniqueness: 8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C5H3IN4 |
---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
8-iodo-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C5H3IN4/c6-4-1-2-8-10-3-7-9-5(4)10/h1-3H |
InChI Key |
TXEHXUMOEJLWBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2N=C1)I |
Origin of Product |
United States |
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